molecular formula C10H9NO2S2 B063179 Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate CAS No. 169759-79-9

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Cat. No.: B063179
CAS No.: 169759-79-9
M. Wt: 239.3 g/mol
InChI Key: CFHYAXQWEYGRTM-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, commonly abbreviated as M3ATTC, is a small organic molecule with a wide range of applications in scientific research. It is used in both in vivo and in vitro experiments, and has been found to be a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

Bioactive Heterocycles in Drug Design Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a compound that can be considered within the broader context of heterocyclic compounds in medicinal chemistry, particularly those involving furan and thiophene structures. These heterocycles are critical in the design of bioactive molecules for therapeutic applications. Research has demonstrated the significance of furan and thiophene derivatives, including those resembling this compound, as structural units in the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. The review by Ostrowski (2022) highlights the structural diversity and therapeutic potential of heteroaryl-substituted nucleobases, nucleosides, and their analogues, including compounds with thiophene rings, underscoring their importance in drug discovery and development processes Ostrowski, T. (2022). Mini reviews in medicinal chemistry.

Synthesis and Biological Activity of Thiophene Derivatives The synthesis and evaluation of thiophene analogues, including those structurally related to this compound, have been a focus of research due to their potential biological activities. Studies have explored the synthesis of thiophene derivatives as analogues of known carcinogens to assess their potential carcinogenicity and biological activity. This includes the development of compounds for in vitro evaluation, such as the Salmonella reverse-mutation assay and the cell-transformation assay, to understand their carcinogenic potential. Research by Ashby et al. (1978) on thiophene analogues of benzidine and 4-aminobiphenyl provides insights into the structural and biological considerations involved in designing thiophene-based compounds for scientific research applications Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer.

Flavor Compounds in Foods Beyond pharmaceutical applications, thiophene derivatives, by extension, may also find relevance in the study of flavor compounds in foods. Research on branched aldehydes, which are key flavor components in various food products, reveals the importance of understanding the production and degradation pathways of these compounds. The review by Smit, Engels, & Smit (2009) on branched chain aldehydes emphasizes the significance of metabolic conversions and microbial compositions in the formation of flavor compounds, which can indirectly relate to the chemical interactions and potential applications of thiophene derivatives in food science Smit, B., Engels, W., & Smit, G. (2009). Applied Microbiology and Biotechnology.

Properties

IUPAC Name

methyl 3-amino-5-thiophen-2-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)9-6(11)5-8(15-9)7-3-2-4-14-7/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHYAXQWEYGRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371618
Record name Methyl 4-amino[2,2'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

169759-79-9
Record name Methyl 4-amino[2,2'-bithiophene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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